4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate
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Overview
Description
4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate is a synthetic organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 4-methyl-2-oxo-2h-chromen-7-ol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2h-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2h-chromen-7-yl sulfamate
- 4-Methyl-2-oxo-2h-chromen-7-yl 3-methylbenzoate
Uniqueness
4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate is unique due to its specific ester linkage between the coumarin and benzoate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Its chemical formula is C18H14O4, and it features a methyl group at the 4-position and a benzoate group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's structure includes:
- Coumarin Backbone : Essential for its biological activity.
- Methyl Group : Enhances lipophilicity, potentially improving membrane interactions.
- Benzoate Moiety : Contributes to its unique pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antagonistic Activity
The compound primarily acts as an antagonist at:
- Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.
- Serotonin 5-HT2 Receptors : Plays a role in various neurological processes.
This antagonistic activity suggests potential implications for treating mood disorders and enhancing cognitive functions.
Antimicrobial Properties
Studies have highlighted the compound's antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress and related diseases. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
-
Dopamine and Serotonin Receptor Interaction :
- A study demonstrated that the compound effectively binds to dopamine D2 and serotonin 5-HT2 receptors, blocking their activity. This interaction is linked to potential therapeutic effects in mood disorders.
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
-
Antioxidant Studies :
- The antioxidant capacity was assessed using various assays, showing that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
Summary Table of Biological Activities
Activity Type | Mechanism/Target | Observed Effects |
---|---|---|
Dopamine D2 Antagonism | Blocks receptor activity | Potential mood regulation |
Serotonin 5-HT2 Antagonism | Blocks receptor activity | Cognitive enhancement |
Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |
Antioxidant | Scavenges free radicals | Protects against oxidative stress |
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUWPNTHDOXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974825 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5941-44-6 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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